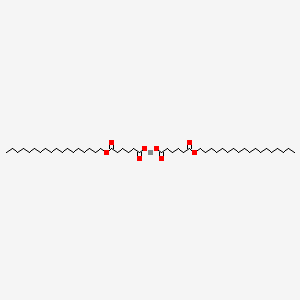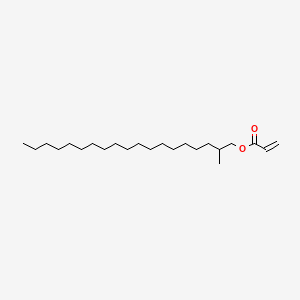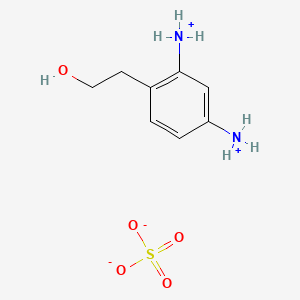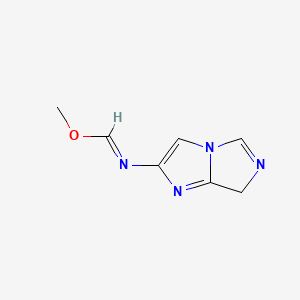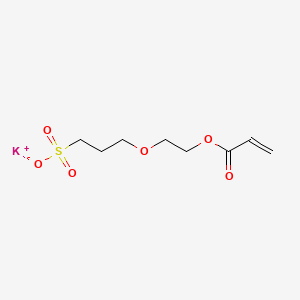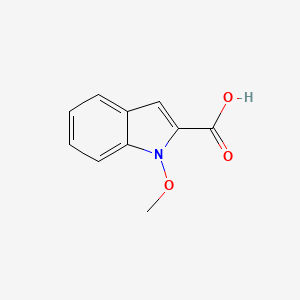
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate is an organic compound with the molecular formula C27H52O8. It is an ester formed from undecanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its unique chemical structure, which includes multiple ether and ester functional groups, making it a versatile molecule in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate can undergo various chemical reactions, including:
Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and ethers.
Aplicaciones Científicas De Investigación
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and lubricants due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems. These interactions can affect the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-butoxyethyl) undecanedioate
- Bis(2-(2-ethoxyethoxy)ethyl) undecanedioate
- Bis(2-(2-methoxyethoxy)ethyl) undecanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate stands out due to its unique combination of ether and ester functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Número CAS |
85284-12-4 |
|---|---|
Fórmula molecular |
C27H52O8 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
bis[2-(2-butoxyethoxy)ethyl] undecanedioate |
InChI |
InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3 |
Clave InChI |
PAVCUFXONGUODS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


